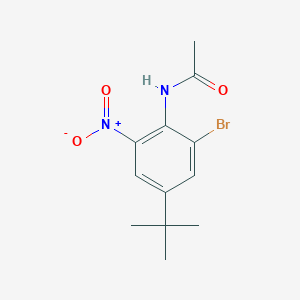

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-7(16)14-11-9(13)5-8(12(2,3)4)6-10(11)15(17)18/h5-6H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVNQRTHNNHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide typically involves the following steps:

Nitration: The starting material, 4-tert-butylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.

Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

Acetylation: Finally, the brominated product is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Electrophilic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous or alcoholic solutions.

Electrophilic Substitution: Halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

Nucleophilic Substitution: Formation of substituted acetanilides.

Reduction: Formation of N-(2-Amino-4-(tert-butyl)-6-nitrophenyl)acetamide.

Electrophilic Substitution: Formation of further halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic organic chemistry.

Reactions Involving the Compound

The compound can undergo several chemical reactions:

- Nucleophilic Substitution : The bromine atom is susceptible to replacement by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group, which is valuable for synthesizing amine derivatives.

- Electrophilic Substitution : The phenyl ring can participate in further electrophilic substitutions, enhancing its utility in creating varied organic compounds.

Pharmaceutical Applications

Potential Drug Development

This compound has been identified as a potential precursor for developing new pharmaceuticals. It is particularly relevant in creating drugs that target specific enzymes or receptors involved in various diseases. The presence of the nitro group may enhance its biological activity and selectivity.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structures have shown selective cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating significant potential for further development .

Materials Science

Development of New Materials

In materials science, this compound is utilized to develop materials with specific electronic or optical properties. Its structure allows it to be incorporated into polymers or composites, potentially enhancing their performance characteristics.

Biological Studies

Investigating Biological Activity

The compound is employed in studies aimed at understanding the biological activity of nitroaromatic compounds and their derivatives. Its unique structure allows researchers to explore various interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action typically involves interactions mediated by the functional groups present in the compound. The nitro group can participate in redox reactions, while the bromine atom influences binding affinity and specificity towards biological targets .

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{2-tert-butyl-6-nitrophenyl}acetamide (CAS 342045-12-9)

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Substituents : tert-butyl (position 2), nitro (position 6).

- Key Differences: The absence of a bromo group reduces molecular weight and alters electronic properties. Research applications: Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to its nitro group, which can be reduced to an amine.

N-[2-(Benzyloxy)-4-bromo-6-nitrophenyl]acetamide

- Molecular Formula : C₁₅H₁₃BrN₂O₄ (estimated)

- Molecular Weight : ~389.19 g/mol

- Substituents : Benzyloxy (position 2), bromo (position 4), nitro (position 6).

- Key Differences: The benzyloxy group at position 2 enhances solubility in organic solvents compared to bromo or tert-butyl substituents. Bromo at position 4 (vs. tert-butyl in the target compound) introduces electron-withdrawing effects, which may alter the nitro group’s reactivity in reduction reactions. Applications: Potential use in Suzuki-Miyaura cross-coupling due to the bromo substituent.

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (2, 4, 6) | Key Properties |

|---|---|---|---|---|

| N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide | C₁₂H₁₅BrN₂O₃ | ~316.17 | Br, t-Bu, NO₂ | High steric bulk (t-Bu), bromo enables cross-coupling, nitro for reduction. |

| N-{2-tert-butyl-6-nitrophenyl}acetamide | C₁₂H₁₆N₂O₃ | 236.27 | t-Bu, H, NO₂ | Reduced steric hindrance at position 4; nitro group dominates reactivity. |

| N-[2-(Benzyloxy)-4-bromo-6-nitrophenyl]acetamide | C₁₅H₁₃BrN₂O₄ | ~389.19 | BnO, Br, NO₂ | Benzyloxy enhances solubility; bromo at position 4 supports electrophilic substitution. |

Research Findings and Reactivity Insights

- Steric Effects : The tert-butyl group in the target compound may hinder reactions at position 4, whereas its absence in ’s compound allows for easier functionalization.

- Electronic Effects : Bromo’s electron-withdrawing nature (target compound) could deactivate the ring toward electrophilic substitution compared to the electron-donating tert-butyl group in ’s compound.

- Nitro Group Reactivity : All three compounds share a nitro group at position 6, which can be reduced to an amine under catalytic hydrogenation—a critical step in dye or drug intermediate synthesis.

Biological Activity

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is a compound of interest due to its potential biological activities and applications in pharmaceutical research. This article provides a comprehensive overview of its synthesis, biological interactions, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Nitration : The precursor, 4-tert-butylacetanilide, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 6-position on the phenyl ring.

- Bromination : The nitrated product undergoes bromination with bromine or N-bromosuccinimide (NBS) to add a bromine atom at the 2-position.

- Acetylation : Finally, acetylation using acetic anhydride yields the target compound.

The biological activity of this compound can be attributed to its functional groups:

- Nitro Group : This group can participate in redox reactions, influencing the compound's reactivity and potential interactions with biological targets.

- Bromine Atom : The presence of bromine affects binding affinity and specificity towards various enzymes or receptors.

- Tert-Butyl Group : This bulky group provides steric hindrance, which may modulate interactions with biological systems.

Enzyme Interaction

Research indicates that compounds similar to this compound exhibit interactions with enzymes involved in inflammatory pathways. Studies often utilize molecular docking and binding affinity assays to elucidate these interactions. For instance, nitroaromatic compounds have been investigated for their effects on various enzyme systems, suggesting potential therapeutic applications.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that derivatives of nitroaromatic compounds can exhibit neuroprotective properties against oxidative stress in glial cells. Compounds similar in structure to this compound have demonstrated protective effects against tBuOOH-induced cell death, indicating potential for development as neuroprotective agents .

- Antimicrobial Activity : Certain derivatives have been evaluated for their antimicrobial properties. For example, pyrrole benzamide derivatives showed significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 μg/mL . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest promising avenues for exploration.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Bromo-4-tert-butyl-6-nitrophenyl)acetamide | C12H15BrN2O3 | Contains bromine; altered reactivity |

| N-(2-Chloro-4-tert-butyl-6-nitrophenyl)acetamide | C12H15ClN2O3 | Chlorine instead of bromine |

| N-(4-Tert-butylaniline) | C11H15N | Parent compound without acetamide function |

The uniqueness of this compound lies in its combination of functional groups that confer specific reactivity and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include nitration, bromination, tert-butyl group introduction, and acetylation. For example, bromination of intermediates can be optimized using catalysts like FeBr₃ or HBr/H₂O₂ under controlled temperatures (40–60°C) to minimize side reactions . Post-acetylation purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield . Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly for nitro-group-containing intermediates prone to decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents. The tert-butyl group appears as a singlet (~1.3 ppm), while the acetamide proton resonates near 2.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 355.04) and detects halogen isotopes (Br isotopic pattern) .

- X-ray Crystallography : Resolves ambiguities in substituent positioning, especially when steric hindrance from the tert-butyl group distorts NMR assignments .

Q. How can impurities arising during synthesis be identified and quantified?

- Methodological Answer : Common impurities include de-brominated or over-nitrated byproducts. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase separates impurities. For quantification, calibrate against reference standards (e.g., Impurity C in ) . LC-MS identifies structural anomalies, such as incorrect bromine positioning or tert-butyl degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing accessibility to the aromatic ring in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts activation barriers for Pd-catalyzed reactions, revealing that electron-withdrawing nitro groups deactivate the ring but enhance para-substitution selectivity . Experimental validation involves comparing coupling rates with/without tert-butyl protection .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., para-substituent vs. ortho effects) can arise from solvent polarity or hydrogen bonding. Use solvent-dependent DFT calculations (e.g., PCM model in Gaussian) to simulate shifts. For crystallographic disagreements (e.g., bond length variations), refine structures using Hirshfeld surface analysis to account for packing effects .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450. The nitro group’s electron-withdrawing nature may reduce binding affinity, while the tert-butyl group enhances hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (ka/kd) .

Q. What experimental adjustments mitigate low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include exothermic nitration and bromination steps. Use flow chemistry to control temperature and residence time. For acetylation, switch from acetic anhydride to acetyl chloride with DMAP catalysis to reduce side-product formation. Continuous extraction (e.g., using a centrifugal partition chromatograph) improves purity without column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.